

Environmental fate and behavior of CGA205375

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Compound of Interest

Compound Name:	Difenoconazole-alcohol
CAS No.:	117018-19-6
Cat. No.:	B182259

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Environmental Fate and Behavior of CGA 205375 (CGA 205374) Content Type: Technical Guide / Whitepaper Audience: Researchers, Regulatory Scientists, and Drug Development Professionals Subject Note:CGA 205375 is identified in this guide as a likely typographical variant of CGA 205374, the primary environmental metabolite of the fungicide Difenoconazole. No public regulatory data exists for a distinct "CGA 205375". This guide proceeds with the technical characterization of CGA 205374.

Executive Summary & Chemical Identity

CGA 205374 (1-[2-chloro-4-(4-chlorophenoxy)phenyl]-2-(1,2,4-triazol-1-yl)ethanol) is the major hydrolysis product of Difenoconazole (CGA 169374), a widely used triazole fungicide. Its formation occurs primarily via the cleavage of the dioxolane ring in soil and aquatic environments.

Understanding the fate of CGA 205374 is critical for regulatory compliance (EFSA, EPA) because it retains the triazole moiety, which is associated with specific toxicological concerns, and exhibits persistence characteristics distinct from the parent compound.

Table 1: Physicochemical Identity

Property	Value / Description
Common Code	CGA 205374 (Syngenta/Ciba)
Parent Compound	Difenoconazole (CGA 169374)
Chemical Name (IUPAC)	1-[2-chloro-4-(4-chlorophenoxy)phenyl]-2-(1,2,4-triazol-1-yl)ethanol
Molecular Formula	C ₁₆ H ₁₃ Cl ₂ N ₃ O ₂
Molecular Weight	350.2 g/mol
Solubility (Water)	Low (approx. 10-20 mg/L at 20°C)
Lipophilicity (log Pow)	~3.0 - 3.5 (Estimated)

Environmental Fate Profile

The behavior of CGA 205374 is governed by its resistance to further hydrolysis and its moderate lipophilicity, leading to persistence in soil matrices and potential for sediment accumulation.

Degradation in Soil (Aerobic)

CGA 205374 is formed slowly from Difenoconazole and subsequently degrades into 1,2,4-triazole (CGA 71019) and eventually mineralizes to CO₂.

- Persistence: It is classified as moderately persistent to persistent.
- DT50 (Lab): Typically ranges from 30 to 150 days, depending on soil type and microbial biomass.
- Mechanism: Microbial cleavage of the alkyl bridge between the phenyl and triazole rings.

Sorption and Mobility

Unlike the highly lipophilic parent Difenoconazole, CGA 205374 is slightly more polar but still exhibits strong binding to soil organic matter.

- Koc (Adsorption Coefficient): Typically 1,500 – 4,000 mL/g.

- Mobility Classification: Low to Slight Mobility (FAO/WHO).
- Leaching Potential: Generally low risk for groundwater leaching, except in sandy soils with very low organic carbon (<1%).

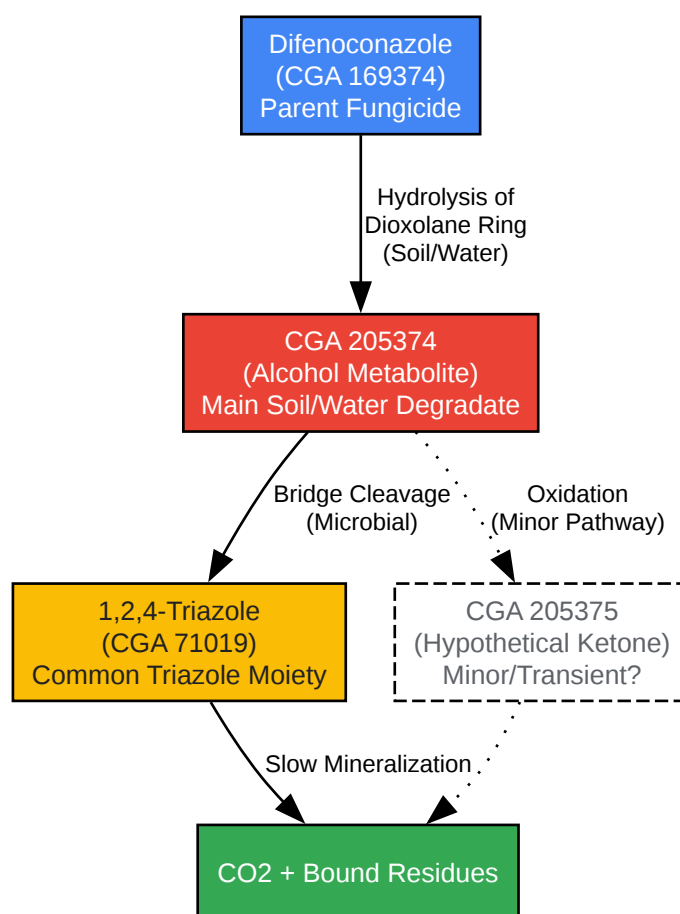
Aquatic Dissipation

In water-sediment systems, CGA 205374 partitions rapidly into the sediment phase.

- Hydrolysis: Stable at pH 5, 7, and 9.
- Photolysis: Susceptible to direct photolysis in clear shallow water, but turbidity significantly reduces degradation rates.

Degradation Pathway Visualization

The following diagram illustrates the transformation of Difenoconazole into CGA 205374 and its subsequent breakdown.



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Caption: Degradation pathway of Difenoconazole showing the formation of CGA 205374 via hydrolysis and subsequent breakdown to 1,2,4-triazole.

Experimental Protocols (Self-Validating Systems)

To generate regulatory-grade data for CGA 205374, researchers must follow standardized OECD guidelines. Below are the critical workflows.

Protocol A: Aerobic Soil Metabolism (Based on OECD 307)

Objective: Determine the degradation rate (DT50) and formation fraction of CGA 205374.

- Soil Selection: Select 4 soils varying in pH (5-8), Organic Carbon (0.5-2.5%), and texture (Sand/Loam/Clay).
- Application: Treat soil aliquots (100g dry weight equivalent) with radiolabeled [14C]-Difenoconazole (phenyl and triazole labels).
 - Validation: Mass balance must be 90-110%.
- Incubation: Maintain at 20°C ± 2°C in the dark at 40-50% Maximum Water Holding Capacity (MWHC).
- Sampling: Collect samples at 0, 7, 14, 30, 60, 90, and 120 days.
- Extraction:
 - Extract sequentially with Acetonitrile:Water (80:20 v/v).
 - Perform harsh extraction (Reflux/Soxhlet) for bound residues if >10% of Applied Radioactivity (AR) remains unextracted.
- Analysis: Quantify CGA 205374 using HPLC-RAM (Radioactivity Monitor) and confirm identity with LC-MS/MS.

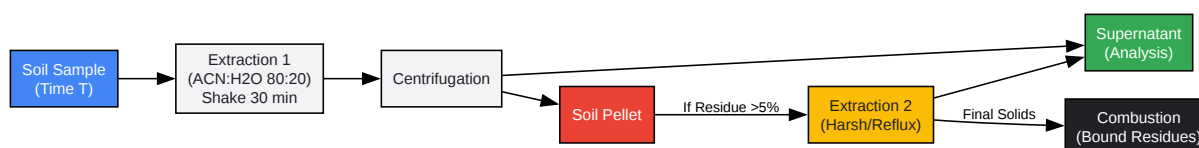
Protocol B: Adsorption/Desorption Isotherms (Based on OECD 106)

Objective: Determine the soil binding affinity (K_d/K_{oc}).

- Equilibrium Determination: Conduct a kinetic study (2, 4, 24, 48 hours) to find the equilibrium time (usually 24h).
- Isotherm Setup: Use 5 concentrations of CGA 205374 (non-labeled or 14C) spanning 2 orders of magnitude (e.g., 0.01 to 1.0 $\mu\text{g/mL}$) in 0.01M CaCl_2 .
- Ratio: Soil-to-solution ratios (1:1 to 1:5) must be optimized to achieve 20-80% adsorption.
- Phase Separation: Centrifuge at $>3000g$ for 20 mins.
- Quantification: Analyze supernatant by LSC (if radiolabeled) or HPLC-UV/MS.
- Calculation:
 - Calculate K_d (C_s/C_w).
 - Calculate $K_{oc} = (K_d \times 100) / \% \text{Organic Carbon}$.
 - Validation: Fit data to the Freundlich equation ().

should be between 0.7 and 1.1.

Workflow Visualization: OECD 307 Extraction Strategy



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Caption: Step-by-step extraction workflow for isolating CGA 205374 from soil matrices ensuring high mass balance recovery.

References

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